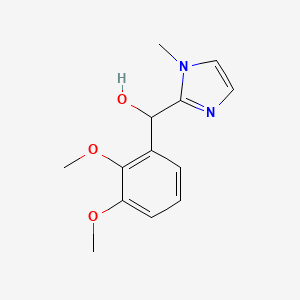![molecular formula C13H16N4O2 B4880201 {(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B4880201.png)
{(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol, commonly known as MPMP, is a chemical compound with potential applications in scientific research. MPMP is a synthetic compound that belongs to the class of pyrrolidinyl pyridines and is known to exhibit high affinity towards certain receptors in the brain. In
作用機序
The mechanism of action of MPMP involves its interaction with the α7 and α4β2 nAChRs. MPMP is known to act as a positive allosteric modulator of these receptors, which enhances their activity. This leads to an increase in the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in several physiological and pathological processes.
Biochemical and Physiological Effects:
MPMP has several biochemical and physiological effects, including the enhancement of cognitive function, the reduction of anxiety and depression-like behaviors, and the modulation of reward-related behaviors. MPMP is also known to exhibit neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of MPMP is its high affinity towards the α7 and α4β2 nAChRs, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. MPMP is also known to exhibit selectivity towards these receptors, which reduces the likelihood of off-target effects. However, one of the limitations of MPMP is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on MPMP. One potential direction is the development of more potent and selective analogs of MPMP, which could lead to the discovery of novel therapeutic agents for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of MPMP on cognitive function and behavior, which could provide insights into its potential as a cognitive enhancer. Additionally, the study of the interaction of MPMP with other receptors and neurotransmitter systems could lead to a better understanding of its mechanism of action and potential therapeutic applications.
合成法
The synthesis of MPMP involves several steps, including the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with pyridine-2-amine to form 5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinylamine. This intermediate is then reacted with (2S)-2-aminopyrrolidine to form {(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol. The synthesis of MPMP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
MPMP has potential applications in scientific research, particularly in the field of neuroscience. MPMP is known to exhibit high affinity towards certain receptors in the brain, including the α7 nicotinic acetylcholine receptor (nAChR) and the α4β2 nAChR. These receptors are involved in several physiological and pathological processes, including learning and memory, addiction, and neurodegenerative diseases.
特性
IUPAC Name |
[(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-15-13(19-16-9)10-4-5-12(14-7-10)17-6-2-3-11(17)8-18/h4-5,7,11,18H,2-3,6,8H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSVTDXFSFZTAE-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC[C@H]3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

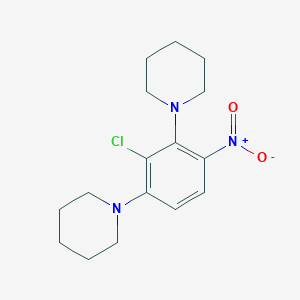
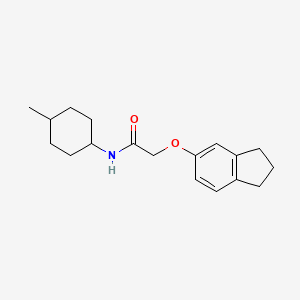
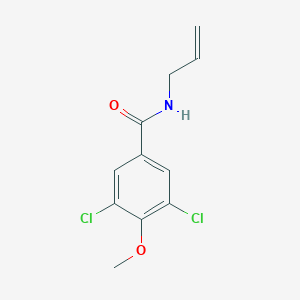
![ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)
![2-(allylamino)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4880162.png)
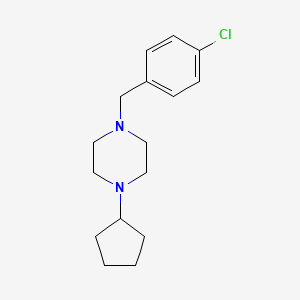
![diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B4880183.png)

![(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide](/img/structure/B4880209.png)


![2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B4880219.png)
![1-[(4-chlorophenoxy)acetyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B4880221.png)
